molecular formula C4H4BClO2S B062150 5-Chlorothiophene-2-boronic acid CAS No. 162607-18-3

5-Chlorothiophene-2-boronic acid

Cat. No. B062150
M. Wt: 162.41 g/mol
InChI Key: JFCLNCVCDFUJPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-containing conjugated polymers, which can be related to the synthesis strategies for 5-Chlorothiophene-2-boronic acid derivatives, often employs Suzuki polycondensation of aryl dibromides with thiophenebis(boronic acid) derivatives. This process is facilitated by the use of a thiophene-containing bulky phosphorous compound as the ligand for a zerovalent palladium catalyst, yielding high molecular weight polymers with significant efficiency and specificity (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-boronic acid and its derivatives can be extensively studied through various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These analyses provide insights into the compound's conformation, bonding environment, and electronic properties, which are crucial for understanding its reactivity and the development of novel materials with desired properties.

Chemical Reactions and Properties

5-Chlorothiophene-2-boronic acid participates in a variety of chemical reactions, primarily as an intermediate in cross-coupling reactions. The boronic acid group facilitates the Suzuki-Miyaura coupling, allowing for the construction of biaryl structures with significant precision. This reactivity is leveraged in synthesizing polymers, fluorescent dyes, and other conjugated materials, demonstrating the compound's versatility and utility in organic synthesis (Severin, 2009).

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions
    • Application : 5-Chlorothiophene-2-boronic Acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
    • Method : The typical procedure involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .
    • Results : The outcome of this reaction is the formation of a biaryl compound, which is a structural component of many pharmaceuticals and organic materials .
  • Drug Discovery

    • Application : Boronic acids are often used in the discovery and development of new drugs. They can act as enzyme inhibitors and can be used to design drugs with improved selectivity and potency .
    • Method : The specific methods of application would depend on the particular drug being developed and the target enzyme or receptor. Typically, boronic acids are incorporated into a drug molecule through various chemical reactions .
    • Results : The results would depend on the specific drug and its intended therapeutic effect. In general, incorporating boronic acids into drug molecules can enhance their biological activity .
  • Material Science

    • Application : Boronic acids can be used in the synthesis of new materials, such as polymers and ceramics .
    • Method : The methods of application would depend on the specific material being synthesized. Typically, boronic acids are incorporated into the material through various chemical reactions .
    • Results : The results would depend on the specific material and its intended properties. In general, incorporating boronic acids into materials can enhance their physical and chemical properties .
  • Drug Discovery

    • Application : Boronic acids are often used in the discovery and development of new drugs. They can act as enzyme inhibitors and can be used to design drugs with improved selectivity and potency .
    • Method : The specific methods of application would depend on the particular drug being developed and the target enzyme or receptor. Typically, boronic acids are incorporated into a drug molecule through various chemical reactions .
    • Results : The results would depend on the specific drug and its intended therapeutic effect. In general, incorporating boronic acids into drug molecules can enhance their biological activity .
  • Material Science

    • Application : Boronic acids can be used in the synthesis of new materials, such as polymers and ceramics .
    • Method : The methods of application would depend on the specific material being synthesized. Typically, boronic acids are incorporated into the material through various chemical reactions .
    • Results : The results would depend on the specific material and its intended properties. In general, incorporating boronic acids into materials can enhance their physical and chemical properties .

Safety And Hazards

5-Chlorothiophene-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

5-Chlorothiophene-2-boronic Acid is a useful reagent for Suzuki-Miyaura cross-coupling reaction of arylboronic acids with bromoquinoline . This suggests potential future directions in the field of organic synthesis.

properties

IUPAC Name

(5-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCLNCVCDFUJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370215
Record name 5-Chlorothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-boronic acid

CAS RN

162607-18-3
Record name 5-Chlorothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorothiophene-2-boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Yamaguchi, Y Maruya, H Katagiri, K Nakayama… - Organic …, 2012 - ACS Publications
… (7) For the preparation of DAzBT, 1 was reacted with 5-chlorothiophene-2-boronic acid pinacol ester 2 (8) by Pd[PPh 3 ] 4 -catalyzed Suzuki–Miyaura cross-coupling reaction to give 2-(2…
Number of citations: 84 pubs.acs.org
GS Weston, J Blázquez, F Baquero… - Journal of medicinal …, 1998 - ACS Publications
… boronic acid derivatives available, structures and conformer libraries for 3-formylthiophene-2-boronic acid (31), 5-acetylthiophene-2-boronic acid (34), 5-chlorothiophene-2-boronic acid …
Number of citations: 193 pubs.acs.org
X Zhao, H Chen, S Xing, W Yuan, L Wu, X Chen… - Journal of Molecular …, 2019 - Elsevier
… Intermediates 3 and 4 were obtained through Suzuki coupling reactions between regioisomers 1 or 2 and 5-chlorothiophene-2-boronic acid pinacol ester in the presence of PdCl 2 /PPh …
Number of citations: 3 www.sciencedirect.com
PW Ondachi, AH Castro, B Sherman… - ACS chemical …, 2017 - ACS Publications
… Furthermore, a microwave assisted Suzuki cross-coupling reaction of 8 with 5-chlorothiophene-2-boronic acid, in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd 2 (dba) 3 …
Number of citations: 1 pubs.acs.org
A Oster, T Klein, R Werth, P Kruchten, E Bey… - Bioorganic & Medicinal …, 2010 - Elsevier
… The title compound was prepared by reaction of 4′-bromobiphenyl-3-ol (1i) (100 mg, 0.40 mmol), 5-chlorothiophene-2-boronic acid (78 mg, 0.48 mmol), caesium carbonate (521 mg, …
Number of citations: 39 www.sciencedirect.com
C Chan, AD Borthwick, D Brown… - Journal of medicinal …, 2007 - ACS Publications
… , 2-(5-chloro-2-thienyl)-1,3-thiazole, and 5-chloro-2-(2-thienyl)-1,3-thiazole were prepared by Suzuki coupling of either 2- or 5-bromothiazole 19a with 5-chlorothiophene-2-boronic acid …
Number of citations: 55 pubs.acs.org
AC Razus - Symmetry, 2023 - mdpi.com
… In Scheme 35, the starting 2-iodoazulene reacts with 5-chlorothiophene-2-boronic acid pinacol ester or thienothiophene diboronic acid ester 35.1 or 35.2, affording 2-(2-azulenyl)-5-…
Number of citations: 2 www.mdpi.com
A Plodek, S Raeder, F Bracher - Tetrahedron, 2013 - Elsevier
… Prepared following general procedure A from ester 11 and 5-chlorothiophene-2-boronic acid (0.211 g; 1.30 mmol) to yield 0.146 g (41%) as a yellow solid. Mp 201–203 C. IR (KBr): ν (…
Number of citations: 16 www.sciencedirect.com
J Bouton, L Ferreira de Almeida Fiuza… - Journal of medicinal …, 2021 - ACS Publications
… Compound 21 (0.120 g, 0.35 mmol) was subjected to general procedure E, using 5-chlorothiophene-2-boronic acid as the coupling partner and Na 2 CO 3 as the base. Purification via …
Number of citations: 16 pubs.acs.org
P Perlíková, G Rylová, P Nauš, T Elbert… - Molecular Cancer …, 2016 - AACR
… [ 3 H]-Labeled AB61 ([ 3 H]AB61) was synthesized by Suzuki cross-coupling reaction of 5-iodotubercidin with 5-chlorothiophene-2-boronic acid followed by tritiation (Fig. 2). For detailed …
Number of citations: 37 aacrjournals.org

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